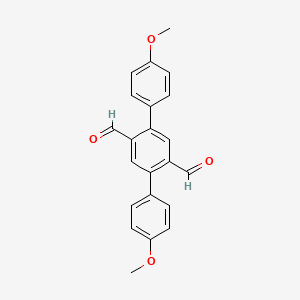

2,5-bis(4-methoxyphenyl)terephthalaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-bis(4-methoxyphenyl)terephthalaldehyde: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a terephthalaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with 4-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups of terephthalaldehyde react with the methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde groups in 2,5-bis(4-methoxyphenyl)terephthalaldehyde can undergo oxidation reactions to form carboxylic acids.

Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,5-bis(4-methoxyphenyl)terephthalic acid.

Reduction: 2,5-bis(4-methoxyphenyl)terephthalyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials

Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for functionalization with various fluorophores.

Medicine: While specific medical applications are still under investigation, the compound’s ability to form stable frameworks suggests potential use in drug delivery systems.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-bis(4-methoxyphenyl)terephthalaldehyde primarily involves its ability to form stable covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are key intermediates in the synthesis of COFs. The methoxy groups can also participate in various substitution reactions, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

- 2,5-bis(octyloxy)terephthalaldehyde

- 2,5-bis(hexyloxy)terephthalaldehyde

- Terephthalaldehyde

Comparison: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and potential for functionalization compared to other similar compounds. The methoxy groups provide additional sites for substitution reactions, making it a versatile building block for various applications.

Biological Activity

Introduction

2,5-bis(4-methoxyphenyl)terephthalaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- IUPAC Name : this compound

The compound features two methoxy-substituted phenyl groups attached to a terephthalaldehyde backbone, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis induction |

| HeLa (Cervical) | 10.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.8 | ROS generation leading to apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : May inhibit enzymes involved in cell proliferation.

- Interaction with DNA : Potentially intercalates with DNA, disrupting replication processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an observed IC50 value of 15.5 µM. The study concluded that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Properties

Molecular Formula |

C22H18O4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2,5-bis(4-methoxyphenyl)terephthalaldehyde |

InChI |

InChI=1S/C22H18O4/c1-25-19-7-3-15(4-8-19)21-11-18(14-24)22(12-17(21)13-23)16-5-9-20(26-2)10-6-16/h3-14H,1-2H3 |

InChI Key |

UJBSOOWGSHYHOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.